molecular formula C10H14BrN3O2S B13940502 1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine

1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine

Cat. No.: B13940502
M. Wt: 320.21 g/mol
InChI Key: WTDRYWUNTPDPRZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C10H14BrN3O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the bromopyridinyl and methylsulfonyl groups in this compound makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine typically involves the following steps:

    Bromination: The starting material, 2-pyridylpiperazine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring.

    Methylsulfonylation: The brominated intermediate is then reacted with a methylsulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine to introduce the methylsulfonyl group at the 4-position of the piperazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. The process is typically carried out in large-scale reactors with continuous monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaH), and catalysts (e.g., Pd, Cu).

    Oxidation and Reduction: Oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and solvents (e.g., ethanol, THF).

    Coupling Reactions: Organoboranes, halides, palladium catalysts, and bases (e.g., K2CO3, NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

    Biology: The compound is used in the study of biological processes and pathways, particularly those involving piperazine derivatives.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents, especially those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine depends on its specific application and target. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and ion channels, to modulate their activity. The presence of the bromopyridinyl and methylsulfonyl groups can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-2-yl)piperazine: Lacks the methylsulfonyl group, which may result in different chemical reactivity and biological activity.

    1-(5-Chloropyridin-2-yl)-4-(methylsulfonyl)piperazine: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    1-(5-Bromopyridin-2-yl)-4-(methylthio)piperazine: Has a methylthio group instead of methylsulfonyl, leading to different chemical and biological behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H14BrN3O2S

Molecular Weight

320.21 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-4-methylsulfonylpiperazine

InChI

InChI=1S/C10H14BrN3O2S/c1-17(15,16)14-6-4-13(5-7-14)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3

InChI Key

WTDRYWUNTPDPRZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)Br

Origin of Product

United States

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